Isopropyl 2-(4-chloro-2-methylphenoxy)propionate
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Overview
Description
Isopropyl 2-(4-chloro-2-methylphenoxy)propionate is an organic compound with the molecular formula C13H17ClO3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a chlorinated aromatic ring and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-(4-chloro-2-methylphenoxy)propionate typically involves the following steps:
Sulfonation: L-ethyl lactate is used as a raw material and undergoes sulfonation with p-toluenesulfonyl chloride to form a sulfonyl ester compound.
Etherification: The sulfonyl ester compound is then etherified with 4-chloro-o-cresol to produce an aromatic ether ester compound.
Ester Exchange: Finally, the aromatic ether ester compound undergoes ester exchange with isopropanol to yield this compound
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yield and purity. The process typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to ensure the desired reaction kinetics.
Catalysts: Using catalysts to enhance the reaction rate and selectivity.
Purification: Employing purification techniques such as distillation and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Isopropyl 2-(4-chloro-2-methylphenoxy)propionate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals .
Mechanism of Action
The mechanism of action of isopropyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including signal transduction, metabolic processes, and gene expression .
Comparison with Similar Compounds
Isopropyl 2-(4-chloro-2-methylphenoxy)propionate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of the isopropyl group and the specific chlorinated aromatic ring structure confer unique chemical and physical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
97635-47-7 |
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Molecular Formula |
C13H17ClO3 |
Molecular Weight |
256.72 g/mol |
IUPAC Name |
propan-2-yl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C13H17ClO3/c1-8(2)16-13(15)10(4)17-12-6-5-11(14)7-9(12)3/h5-8,10H,1-4H3 |
InChI Key |
PECHYQPZTGMBNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC(C)C |
Origin of Product |
United States |
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